N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O2S.ClH/c1-24(2)11-4-12-25(18(26)13-27-15-9-7-14(21)8-10-15)20-23-19-16(22)5-3-6-17(19)28-20;/h3,5-10H,4,11-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSLSFUXLPVFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)COC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the dimethylamino group enhances its interaction with biological targets, potentially influencing its pharmacodynamics.
Biological Activity Overview
Research indicates that compounds with a benzothiazole structure exhibit various biological activities, including:
- Anticancer Activity : Benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation through multiple pathways.
- Antibacterial Properties : The compound may possess antibacterial effects against various pathogens.
- Antifungal and Anthelmintic Effects : Similar compounds have been reported to exhibit antifungal and anthelmintic activities.
The specific mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in cell signaling pathways, leading to altered cellular responses.
Case Studies and Research Findings
- Anticancer Activity :
- Antibacterial Activity :
- Mechanistic Insights :
Data Tables
Scientific Research Applications
Biological Activities
The benzothiazole derivatives have been extensively studied for their biological properties. The specific compound under consideration exhibits:
- Anticancer Properties : Compounds with benzothiazole structures have shown efficacy against various cancer cell lines. Research indicates that these derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest .
- Antibacterial and Antifungal Activities : Studies have demonstrated that benzothiazole derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
- Anthelmintic Effects : The compound has also been investigated for its potential to combat parasitic infections, showcasing anthelmintic activity against certain helminths .
Medicinal Chemistry Applications
- Drug Development : The structural similarity of this compound to natural products like benzylpenicillin suggests its potential as a lead compound in drug discovery programs aimed at developing novel antibiotics or anticancer agents.
- Ligand Development : Due to its ability to form stable complexes, this compound can serve as a ligand in coordination chemistry, potentially leading to the development of new metal complexes with enhanced biological activity .
- Inhibition Studies : Research on G protein-coupled receptors (GPCRs) indicates that compounds like N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide hydrochloride may interact with various GPCRs, influencing signal transduction pathways relevant to numerous physiological processes .
Material Science Applications
The unique chemical structure of this compound allows it to be explored in material science:
- Polymer Chemistry : The incorporation of benzothiazole units into polymer matrices can enhance thermal stability and UV resistance, making them suitable for applications in coatings and electronics.
- Nanotechnology : Its potential use in creating nanostructured materials could lead to advancements in drug delivery systems or photonic devices due to its optical properties.
Case Studies
Several studies highlight the applications of benzothiazole derivatives:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to the compound under discussion exhibited significant cytotoxic effects against breast cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle disruption .
- Antimicrobial Efficacy : Research demonstrated that benzothiazole compounds showed promising results against resistant strains of bacteria, indicating their potential as novel antimicrobial agents .
- Coordination Complexes : Experimental data showed that benzothiazole-based ligands formed stable complexes with transition metals, enhancing their catalytic properties for various organic reactions .
Chemical Reactions Analysis
Amide Coupling
The core acetamide structure is formed via carbodiimide-mediated coupling. For example:
-
Reagents : 4-Chloro-1,3-benzothiazol-2-amine reacts with 2-(4-chlorophenoxy)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane (DCM) .
-
Mechanism : EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the benzothiazole amine to yield the acetamide backbone .
N-Alkylation
The dimethylaminopropyl side chain is introduced via alkylation:
-
Conditions : The secondary amine of the benzothiazole-acetamide intermediate reacts with 3-(dimethylamino)propyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Hydrochloride Salt Formation
The free base is treated with HCl gas in ethanol or aqueous HCl to yield the hydrochloride salt .
Benzothiazole Ring
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Electrophilic Substitution : The 4-chloro substituent deactivates the ring, but the sulfur atom directs electrophiles to the 6-position. Halogenation or nitration may occur under strong acidic conditions .
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Ring-Opening : Under basic conditions (e.g., NaOH), the thiazole ring can hydrolyze to form thiol and amine derivatives .
Acetamide Linker
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Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding 2-(4-chlorophenoxy)acetic acid and 4-chloro-1,3-benzothiazol-2-amine derivatives .
4-Chlorophenoxy Group
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Nucleophilic Aromatic Substitution : The chlorine atom may undergo displacement with strong nucleophiles (e.g., methoxide or amines) under high-temperature conditions .
Dimethylamino Propyl Side Chain
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Quaternary Ammonium Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
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Oxidation : Tertiary amines are oxidized to N-oxides using hydrogen peroxide or mCPBA .
Stability Under Physiological Conditions
Comparative Reaction Data
Reaction yields for analogous compounds:
| Reaction Type | Yield (%) | Key Reagents/Conditions | Analogous System |
|---|---|---|---|
| Amide Coupling | 85–91 | EDC·HCl, DCM, 0–25°C | |
| N-Alkylation | 70–75 | K₂CO₃, CH₃CN, reflux | |
| Hydrochloride Salt Formation | >95 | HCl (g), EtOH, 0°C |
Future Research Directions
Comparison with Similar Compounds
Functional Implications :
- The 4-chloro substituent on the benzothiazole (vs. 6-ethoxy in the patent compound) may alter steric and electronic interactions with target proteins.
- The 4-chlorophenoxy side chain introduces an oxygen linker, increasing flexibility compared to the direct phenyl group in the patent compound. This may affect binding kinetics or selectivity.
- The dimethylaminopropyl group provides a protonatable nitrogen, enabling salt formation and enhancing aqueous solubility, a feature absent in the patent compound’s variable substituents.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is unavailable in the provided evidence, comparisons can be inferred from analogous benzothiazoles:
| Property | Target Compound (Inferred) | EP 3,348,550A1 Compound (Reported) |
|---|---|---|
| LogP | Higher (due to two chloro groups and phenoxy linkage) | Moderate (ethoxy and chlorophenyl balance) |
| Solubility | Improved (hydrochloride salt and tertiary amine) | Likely lower (neutral form) |
| Bioavailability | Potentially enhanced (salt form and flexible side chain) | Dependent on substituent X (e.g., NH for H-bonding) |
Research Findings :
- Benzothiazoles with chloro substituents exhibit stronger antimicrobial activity compared to alkoxy variants, as seen in studies of analogous compounds .
Q & A
Basic: What are the common synthetic routes for this compound, and what challenges are encountered in its multi-step synthesis?
Methodological Answer:
The synthesis typically involves sequential amidation and alkylation reactions. A representative route starts with coupling 4-chloro-1,3-benzothiazol-2-amine with 2-(4-chlorophenoxy)acetic acid derivatives, followed by N-alkylation using 3-(dimethylamino)propyl chloride. Key challenges include:
- Low yields (2–5% in multi-step processes) due to steric hindrance and competing side reactions .
- Purification difficulties arising from polar intermediates, necessitating techniques like column chromatography or recrystallization .
- Moisture sensitivity of intermediates, requiring inert reaction conditions (e.g., dry solvents, nitrogen atmosphere) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR):
- Mass Spectrometry (MS):
- HPLC-PDA:
Advanced: How can researchers optimize reaction conditions to improve synthesis yields?
Methodological Answer:
- Catalyst Screening:
- Solvent Effects:
- Reaction Monitoring:
- Microwave-Assisted Synthesis:
Advanced: What experimental strategies resolve contradictions in reported solubility or bioactivity data?
Methodological Answer:
- Solubility Discrepancies:
- Bioactivity Validation:
- Batch Reproducibility:
Advanced: What methodologies are suitable for studying environmental fate and degradation pathways?
Methodological Answer:
- Abiotic Degradation:
- Biotic Degradation:
- Adsorption Studies:
Advanced: How can computational modeling elucidate its mechanism of action?
Methodological Answer:
- Molecular Docking:
- QSAR Analysis:
- MD Simulations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
